molecular formula C11H11ClN4 B232791 4-N-benzyl-6-chloropyrimidine-2,4-diamine CAS No. 91066-67-0

4-N-benzyl-6-chloropyrimidine-2,4-diamine

Cat. No. B232791
CAS RN: 91066-67-0
M. Wt: 234.68 g/mol
InChI Key: GXNJAZPAQIPYMJ-UHFFFAOYSA-N
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Patent
US06677345B1

Procedure details

A mixture of 2-amino-4,6-dichloropyrimidine (0.5 g, 3.05 mmol), benzylamine (0.35 ml, 3.2 mmol), potassium carbonate (0.25 g, 1.81 mmol) and ethanol (15 ml) were heated to reflux for 16 h. The reaction mixture was cooled to room temperature and the solvents were removed under reduced pressure. The residue was triturated with ethyl acetate and the white product was collected by filtration. Concentration of the ethyl acetate filtrate also afforded a second crop of product. The combined solids were dried to give the required pyrimidine (0.36 g, 50%), m.p. 136° C.; δH (200 MHz, d6-DMSO) 4.55 (2H, br s, OCH2), 5.87 (1H, br s, C(5)H), 6.54 (2H, br s, NH2), 7.35-7.41 (5H, m, C6H5), 7.72 (1H, m, NH); m/z (+EI) 234 (M+, 85%), 106 (100), 91 (C6H5CH2+, 51%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([Cl:9])[N:3]=1.[CH2:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[NH2:1][C:2]1[N:3]=[C:4]([Cl:9])[CH:5]=[C:6]([NH:17][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
0.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
the white product was collected by filtration
CUSTOM
Type
CUSTOM
Details
Concentration of the ethyl acetate filtrate also afforded a second crop of product
CUSTOM
Type
CUSTOM
Details
The combined solids were dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=N1)Cl)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.